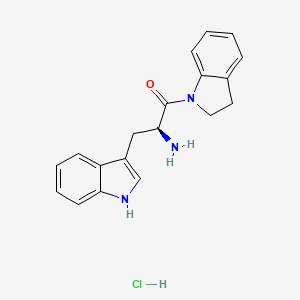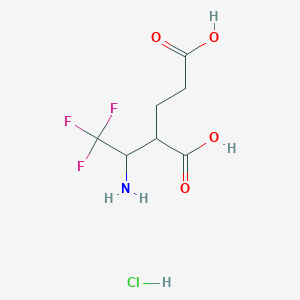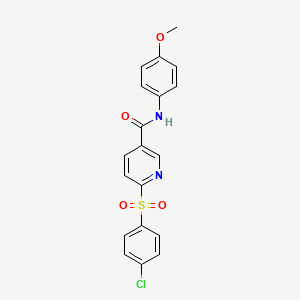![molecular formula C17H16N2O4S2 B2556945 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2319876-83-8](/img/structure/B2556945.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Polymer Synthesis and Materials Science
A study on enzymatic synthesis of biobased polyesters showcases the potential of furanic compounds as valuable biobased rigid diols, akin to aromatic monomers, in polyester synthesis. This research highlights the utility of furanic compounds, including those structurally related to N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide, in developing novel biobased materials with specific physical properties (Yi Jiang et al., 2014).
2. Catalysis and Biomass Conversion
Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the versatility of furanic compounds in biorefinery applications. This study elucidates various reactions, including hydrogenation and hydrogenolysis, essential for converting oxygen-rich compounds into valuable chemicals and fuels, indicating the broader potential of furanic derivatives in sustainable chemistry (Y. Nakagawa et al., 2013).
3. Advanced Functional Materials
The synthesis and characterization of conjugated polymers incorporating bithiophene units demonstrate the application of thiophene and furan derivatives in organic electronics. Such materials, related by structure to the compound , show promise as p-type semiconductors in organic thin-film transistors, highlighting the role of furanic and thiophenic derivatives in developing novel electronic materials (Shaoyun Chen et al., 2014).
4. Organic Synthesis and Chemical Transformations
A study on the Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans demonstrates the synthetic utility of furanic compounds in constructing complex molecular architectures. This research provides insights into the reactivity of furan derivatives, offering pathways to novel heterocyclic structures, which could inspire further applications in the synthesis of complex molecules (M. Alves et al., 2001).
5. Optical and Electronic Properties
Investigations into the optical properties of furanic and thiophenic ethane-1,2-diones reveal the influence of these moieties on electronic polarizability and hyperpolarizabilities. Such studies are crucial for designing materials with specific optical and electronic properties, indicating the potential of furanic and thiophenic derivatives in photonics and optoelectronics (Vladimír Lukes et al., 2003).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-13(15-4-3-14(25-15)11-5-7-24-10-11)9-19-17(22)16(21)18-8-12-2-1-6-23-12/h1-7,10,13,20H,8-9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFDNFUYKZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2556863.png)
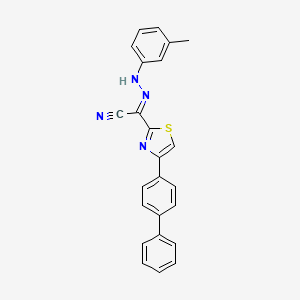
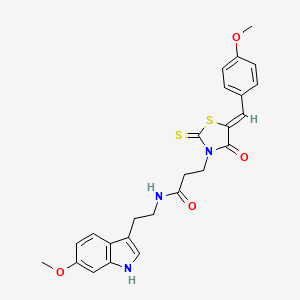
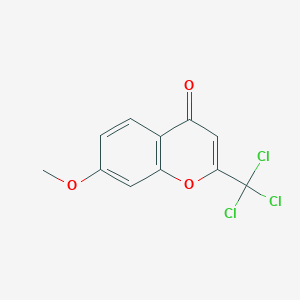

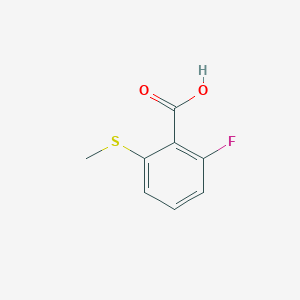

![3-Methyl-6-[5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2556873.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2556874.png)
![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)
![1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2556878.png)
